virginiamycin m1

Description

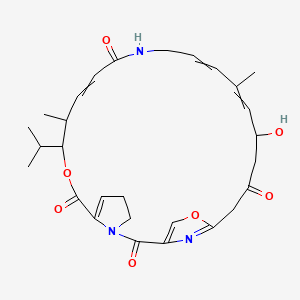

Chemical Structure and Physicochemical Properties of Virginiamycin M1

Molecular Architecture and Stereochemical Configuration

This compound (C₂₈H₃₅N₃O₇; molecular weight 525.6 g/mol) features a 23-membered macrolide lactone core integrated with an oxazole ring and a pyrroline moiety. Stereochemical studies using isotopically labeled serine precursors revealed that the oxazole ring forms via the (S)-isomer of serine, with loss of the 3-(pro-S) hydrogen during biosynthesis. This configuration is critical for ribosomal binding, as modifications to the oxazole ring diminish antibacterial activity.

The lactone ring adopts a rigid conformation in hydrophobic environments (e.g., chloroform), while aqueous-acetonitrile mixtures induce structural flexibility, as evidenced by nuclear Overhauser effect (NOE) patterns. This dynamic behavior may facilitate interactions with the bacterial ribosome’s peptidyl transferase center.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR analyses in CDCl₃ resolve key structural features:

- Lactone carbonyl : δ 170.2 ppm (¹³C)

- Oxazole protons : δ 7.8–8.1 ppm (¹H), correlated with carbons at δ 148.9 and 160.3 ppm

- Pyrroline methyl group : δ 1.2 ppm (¹H, triplet)

In H₂O/CD₃CN, peak broadening indicates hydrogen bonding with solvent molecules, particularly at the secondary alcohol (δ 4.3 ppm) and enamide (δ 5.7 ppm) positions.

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS/MS in positive ion mode yields a predominant [M+H]⁺ ion at m/z 526.3, with fragmentation patterns confirming cleavage of the lactone ring (m/z 324.1) and oxazole moiety (m/z 202.0). Ultra-high-performance liquid chromatography (UPLC)-MS/MS methods achieve a detection limit of 2 µg/kg in feed matrices, underscoring its analytical detectability.

Infrared (IR) Spectroscopy

Strong absorptions at 1740 cm⁻¹ (lactone C=O) and 1675 cm⁻¹ (amide C=O) dominate the IR spectrum, while the oxazole ring exhibits a characteristic C=N stretch at 1605 cm⁻¹.

Solubility and Stability Profiles

This compound displays limited aqueous solubility (<1 mg/mL) but dissolves readily in polar organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Acetonitrile | >50 |

| Methanol | >50 |

| Dimethyl sulfoxide (DMSO) | >50 |

| Water (pH 7.4) | <1 |

Stability studies indicate degradation under alkaline conditions (t₁/₂ = 12 h at pH 9), whereas acidic environments (pH 3–5) preserve >90% integrity over 72 h. Lyophilized powder remains stable for ≥4 years at -20°C, but aqueous solutions degrade within 24 h.

Comparative Analysis with Streptogramin A Family Members

This compound belongs to the streptogramin A group, which includes pristinamycin IIA and ostreogrycin A. Key distinctions are outlined below:

| Feature | This compound | Pristinamycin IIA |

|---|---|---|

| Molecular Formula | C₂₈H₃₅N₃O₇ | C₃₄H₄₅N₅O₈ |

| Producing Organism | Streptomyces virginiae | Streptomyces pristinaespiralis |

| Synergistic Ratio (A:B) | 70:30 | 75:25 |

| MIC against MRSA (µg/mL) | 0.25 (alone); 0.125 (with S1) | 0.5 (alone); 0.25 (with S1) |

Streptogramin A antibiotics share a macrolide scaffold but diverge in side-chain modifications. For instance, pristinamycin IIA incorporates an additional methyl group at C-14, enhancing ribosomal affinity but reducing solubility. Synergy with streptogramin B components (e.g., virginiamycin S1) arises from sequential binding: streptogramin A inhibits peptide bond formation, while streptogramin B blocks tRNA translocation.

Properties

IUPAC Name |

21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIKHDNSXMZDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21411-53-0 | |

| Record name | Virginiamycin M1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Strain Characteristics and Inoculum Preparation

| Component | Concentration (g/L) | Function |

|---|---|---|

| Sucrose | 50 | Carbon source |

| Soybean meal | 30 | Nitrogen source |

| Ammonium sulfate | 5 | Redox buffer |

| FeSO₄·7H₂O | 0.1 | Enzyme cofactor |

| KH₂PO₄ | 2 | Phosphate buffer |

Fermentation Parameters and Process Control

Fermentation occurs in aerated stirred-tank reactors at 28°C, with dissolved oxygen (DO) maintained at 50% saturation via impeller speeds of 250–400 rpm. Initial pH is adjusted to 7.1–7.3 using NaOH, gradually declining to 6.4 due to organic acid secretion before rising to 8.3 during cell lysis. Fed-batch strategies with continuous sucrose feeding (5 g/L/day post-48 hours) prolong the production phase, achieving VM1 titers of 4.9 g/L over 96 hours.

Extraction and Primary Purification

Solvent Extraction of VM1 from Fermentation Broth

Post-fermentation, VM1 is extracted using water-immiscible solvents. Methyl ethyl ketone (MEK) is preferred for its moderate polarity, achieving 98% recovery when mixed with broth at a 1:1 ratio. Ethyl acetate and chloroform are alternatives but require longer phase separation times. The organic layer is concentrated via flash evaporation at 40°C under reduced pressure, reducing solvent volume by 80%.

Solid-Phase Adsorption for Enhanced Recovery

Scale-up processes employ synthetic resins like Diaion® HP21 to adsorb VM1 directly from broth, circumventing emulsion formation. HP21 resin pretreatment increases total VM1 yield to 5.6 g/L by binding 98.5% of the antibiotic, enabling single-step elution with methanol.

Table 2: Solvent and Resin Performance Comparison

| Extraction Method | VM1 Recovery (%) | Purity (%) |

|---|---|---|

| Methyl ethyl ketone | 98 | 75 |

| Diaion® HP21 resin | 98.5 | 85 |

| Ethyl acetate | 92 | 70 |

Chromatographic Purification and Final Isolation

Silica Gel Chromatography for Crude Fractionation

The concentrated extract is partitioned between hexane and methanol (1:1), with the methanol layer containing VM1 subjected to silica gel chromatography. A mobile phase of acetone-hexane (60:40) elutes VM1 at 12–15 minutes, removing hydrophobic impurities.

Reverse-Phase HPLC for High-Purity VM1

Final purification uses C18 columns with acetonitrile-water-formic acid (50:49:1) at 3 mL/min, achieving >98% purity. UV detection at 305 nm identifies VM1 (retention time: 11.0 minutes), while MS detection confirms molecular integrity.

Industrial-Scale Production and Process Optimization

Fed-Batch Fermentation in 100-L Reactors

Scaling VM1 production to 100-L reactors necessitates precise DO and pH control. Maintaining DO at 50% via sparse aeration (0.5 L/L/min) and impeller speeds of 300 rpm prevents oxygen limitation. Fed-batch sucrose addition sustains carbon availability, extending the production phase to 96 hours and yielding 4.9 g/L VM1.

In Situ Resin Integration for Simplified Recovery

Adding Diaion® HP21 resin (20 g/L) pre-sterilization enables continuous VM1 adsorption during fermentation, reducing downstream processing steps. Post-fermentation, resin retrieval and methanol elution yield 5.6 g/L VM1 with 85% purity, streamlining industrial workflows.

Analytical Validation and Quality Control

Chemical Reactions Analysis

Types of Reactions: Pristinamycin IIA undergoes various chemical reactions, including:

Oxidation: Pristinamycin IIA can undergo oxidation reactions, particularly with reagents like Tollens reagent, Millon reagent, and Fehling reagent.

Reduction: Reduction reactions can occur under specific conditions, although they are less common for this compound.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Tollens reagent, Millon reagent, Fehling reagent.

Solvents: Dimethyl sulfoxide, methanol, chloroform.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of pristinamycin IIA .

Scientific Research Applications

Antimicrobial Activity

VM1 exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting peptide bond formation during protein synthesis by binding to the 50S ribosomal subunit, which is crucial for bacterial growth and reproduction .

Clinical Use

VM1 is utilized in clinical settings as part of combination therapies for treating infections caused by resistant bacterial strains. Its synergistic effect with other antibiotics enhances the overall efficacy of treatment regimens, making it a valuable option in combating multidrug-resistant infections .

Use in Animal Feed

VM1 is commonly added to animal feed as a growth promoter and to prevent disease in livestock. Its application has been shown to improve weight gain and feed efficiency in various animal species, including poultry and swine. The antibiotic's effectiveness in promoting growth while reducing disease incidence has made it a staple in veterinary medicine .

Residue Monitoring

The presence of VM1 residues in animal products such as milk and meat has raised concerns regarding food safety. Advanced analytical methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to monitor these residues effectively. This ensures compliance with safety regulations and helps mitigate potential health risks associated with antibiotic residues in food products .

Crop Protection

Recent studies have explored the potential of VM1 as a biopesticide due to its antimicrobial properties. By applying VM1 in agricultural settings, researchers aim to control plant pathogens without relying on traditional chemical pesticides, thus promoting sustainable farming practices .

Enhancing Soil Microbial Health

VM1's role in enhancing soil microbial health has also been investigated. By selectively inhibiting harmful bacteria while promoting beneficial microbial populations, VM1 can contribute to healthier soil ecosystems, which are vital for sustainable agriculture .

Production Optimization

Research has focused on optimizing the production of VM1 through fermentation processes. A study demonstrated the successful scale-up of VM1 production using a high-yield Streptomyces strain, achieving significant increases in titer while maintaining the optimal M1:S1 ratio necessary for maximum antimicrobial activity .

Antibiotic Resistance Studies

VM1 has been pivotal in studies examining antibiotic resistance mechanisms. Investigations into how S. virginiae reduces VM1 to an inactive form (16R-dihydroVM1) provide insights into microbial defense strategies against antibiotics. Understanding these mechanisms is crucial for developing new strategies to combat antibiotic resistance .

Mechanism of Action

Pristinamycin IIA exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding triggers a conformational change that enhances the affinity for the second component of pristinamycin, leading to the inhibition of peptide elongation. The compound blocks the formation of a peptide bond between the growing peptide chain (peptidyl-tRNA) linked to the 50S ribosome and aminoacyl-tRNA. This action effectively halts protein synthesis, resulting in a bacteriostatic effect .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Properties of Virginiamycin M1 and Related Antibiotics

- Streptogramin A vs. B : this compound (streptogramin A) and S1 (streptogramin B) act synergistically. M1 distorts the ribosome to enhance S1 binding, leading to irreversible inhibition . In contrast, macrolides (e.g., erythromycin) and lincosamides (e.g., clindamycin) lack this synergy .

- Resistance Profiles: The Cfr methyltransferase modifies rRNA at position A2503, reducing binding of streptogramins A and B, phenicols, and oxazolidinones . This compound is less affected by MLS₆ (macrolide-lincosamide-streptogramin B) resistance mechanisms compared to erythromycin .

Antimicrobial Activity and Synergy

Table 2: Antimicrobial Activity of this compound and Combinations

| Organism | This compound Alone (MIC, μg/mL) | This compound + S1 (MIC, μg/mL) | Erythromycin (MIC, μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.25 | 0.05 | 0.5–2.0 |

| Enterococcus faecium | 1.0 | 0.1 | >16.0 |

| Streptococcus pyogenes | 0.5 | 0.1 | 0.06–0.25 |

- Synergy with Streptogramin B : The M1/S1 combination reduces MICs by 5- to 10-fold, achieving bactericidal effects against resistant strains .

- Gram-Negative Bacteria : this compound is ineffective against most Gram-negative species due to outer membrane impermeability, unlike broader-spectrum macrolides like azithromycin .

Pharmacokinetic and Analytical Considerations

Table 3: Detection Limits and Recovery Rates of this compound

| Matrix | Method | Linear Range (μg/kg) | LOD (μg/kg) | Recovery (%) | RSD (%) |

|---|---|---|---|---|---|

| Milk | LC-MS/MS | 0.125–8.00 | 0.25 | 62.04–111.65 | 8.46–20.03 |

| Feed | MSPD + LC-MS/MS | 50–500 ng/mL | 2.00 | 85.49–106.44 | 2.47–3.01 |

- This compound detection in food matrices requires high sensitivity due to low residue limits (e.g., EU MRL = 100 μg/kg in animal products) .

- Recovery rates vary by matrix, with milk showing higher variability (RSD ≤20%) compared to feed (RSD ≤3%) .

Key Research Findings

Ribosomal Subunit Targeting : Unlike streptogramin B antibiotics (e.g., virginiamycin S1), which selectively inhibit 50S subunit biogenesis, this compound reduces both 30S and 50S subunit formation, akin to chloramphenicol .

Resistance Mechanisms : Cfr-mediated methylation at A2503 decreases this compound binding by 50% in Staphylococcus spp., but synergistic M1/S1 combinations remain effective at lower concentrations .

Structural Modifications : Ester and oxime derivatives of this compound exhibit enhanced surfactant properties, improving membrane permeability and stability .

Biological Activity

Virginiamycin M1 (VM1) is a macrocyclic lactone antibiotic derived from the actinobacterium Streptomyces virginiae. It is primarily recognized for its potent antibacterial properties, particularly against Gram-positive bacteria, including strains resistant to conventional antibiotics such as methicillin-resistant Staphylococcus aureus (MRSA). This article delves into the biological activity of VM1, exploring its mechanisms of action, efficacy, and applications in various fields.

This compound operates through a unique mechanism that involves the inhibition of protein synthesis. It acts synergistically with other components of the virginiamycin family, particularly virginiamycin S1 (VS1), to enhance its antibacterial effects. The primary action of VM1 is to bind to the 50S ribosomal subunit, blocking the formation of peptide bonds during protein elongation. This inhibition occurs by preventing the binding of aminoacyl-tRNA to the peptidyl-tRNA complex on the ribosome, effectively stalling protein synthesis in susceptible bacteria .

Antibacterial Efficacy

The antibacterial efficacy of this compound has been extensively studied. It has demonstrated significant activity against a variety of Gram-positive bacteria. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.5 |

| Enterococcus faecium | 2.0 |

| Streptococcus pneumoniae | 0.25 |

| Clostridium perfringens | 0.5 |

These values indicate that VM1 is particularly effective against MRSA, making it a valuable option in treating infections caused by antibiotic-resistant strains .

Production and Optimization

The production of this compound has been optimized using various strains of Streptomyces. A notable study involved the VKM Ac-2738D strain, which was engineered for high-yield production. This strain achieved a final titer of 5.6 g/L under optimized conditions, with a favorable M1:S1 ratio of approximately 74:26, enhancing the overall antimicrobial activity . The simultaneous production of both M1 and S1 is crucial for maximizing their synergistic effects.

Clinical Applications

This compound has been utilized in veterinary medicine, particularly in livestock feed to prevent and treat infections. A study highlighted its effectiveness in reducing bacterial loads in animal feed, which subsequently lowers the risk of transmission to humans through food products . The compound's ability to remain stable in feed matrices has made it a preferred choice for maintaining animal health.

Research on Derivatives

Research into derivatives of this compound has shown promising results in enhancing its biological activity. For instance, derivatives with functionalized side chains have been synthesized and tested for increased ribosomal binding affinity and antibacterial potency. These derivatives have exhibited improved MIC values compared to the parent compound, indicating potential for further development as novel antibiotics .

Q & A

Q. What is the composition of virginiamycin, and how does virginiamycin M1 contribute to its antimicrobial activity?

Virginiamycin is a streptogramin antibiotic complex primarily composed of this compound (75%) and S1 (25%). M1 is a macrolactone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, inducing conformational changes in the peptidyl transferase center. S1, a cyclic hexadepsipeptide, synergistically enhances M1's activity by blocking peptide elongation. This synergy is critical for bactericidal effects against Gram-positive bacteria, though Gram-negative bacteria exhibit resistance due to outer membrane impermeability .

Q. What methodological approaches are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in matrices like distillers grains. A validated protocol involves:

- Sample preparation : Solid-phase extraction to isolate M1.

- Calibration : Linear regression analysis using deuterated internal standards (e.g., VIR M1-d2) across concentrations (50–500 ng/mL), yielding a relative response correlation (R² > 0.99) .

- Quality control : Spike recovery tests (85–115%) and inter-day precision checks (CV < 10%).

Q. Why is the M1:S1 ratio critical for antimicrobial synergy, and how is it maintained during production?

A 75:25 M1:S1 ratio maximizes synergistic inhibition of bacterial ribosomes. Deviations reduce efficacy due to disrupted cooperative binding. During fermentation with Streptomyces virginiae, maintaining this ratio requires:

- Strain selection : High-yield mutants (e.g., VKM Ac-2738D) with stable M1:S1 output .

- Process optimization : Controlled pH (6.8–7.0), dissolved oxygen (50%), and carbon source (sucrose instead of glucose) to balance metabolic flux toward both components .

Advanced Research Questions

Q. How can fermentation conditions be optimized to scale this compound production while preserving the M1:S1 ratio?

A stepwise approach includes:

- Bioreactor parameters : Adjust agitation rate and aeration to maintain dissolved oxygen at 50%, critical for Streptomyces metabolism .

- In-situ adsorption : Adding Diaion HP21 resin during fermentation absorbs 98.5% of virginiamycin, reducing feedback inhibition and stabilizing the M1:S1 ratio (74:26) .

- Fed-batch strategies : Continuous sucrose feeding (5 g/L/day post-48 hours) to prolong production phases without carbon catabolite repression.

Q. How should researchers address discrepancies in reported M1:S1 synergistic ratios across studies?

Contradictions often arise from variations in:

- Assay conditions : Differences in bacterial strains (e.g., Staphylococcus aureus vs. Enterococcus spp.) and growth media affecting ribosome accessibility.

- Analytical methods : HPLC vs. LC-MS/MS quantification may yield varying purity assessments (e.g., 95% by HPLC vs. 98% by LC-MS) .

- Solution : Standardize in vitro synergy assays using checkerboard protocols (e.g., fractional inhibitory concentration index) and validate with clinical isolates .

Q. What strategies enhance this compound’s surfactant properties for biomedical applications?

Structural modifications to improve amphiphilicity include:

- Esterification : Attaching long-chain fatty acids (e.g., myristate) to hydroxyl groups to increase hydrophobicity.

- Oxime formation : Introducing polar amino acids (e.g., lysine) to boost hydrophilicity.

- Dual-functional derivatives : Combining ester and oxime groups achieves balanced surface activity, as shown by Langmuir trough experiments (monolayer stability Δπ > 15 mN/m) .

Q. How can this compound’s activity against Gram-negative bacteria be investigated despite outer membrane impermeability?

Experimental designs may involve:

- Membrane permeabilizers : Co-administering EDTA or polymyxin B nonapeptide to disrupt lipopolysaccharide layers.

- Derivative screening : Testing oxime-modified M1 analogs for enhanced penetration, as seen in improved E. coli MICs (reduced from >128 μg/mL to 32 μg/mL) .

- Mechanistic studies : Fluorescent ribosome-binding assays to confirm target engagement in permeabilized cells .

Q. Which analytical techniques validate the structural integrity of this compound derivatives?

A multi-technique approach ensures accuracy:

- NMR spectroscopy : Confirms functional group modifications (e.g., ester peaks at δ 4.3–4.7 ppm).

- High-resolution MS : Verifies molecular weights (e.g., M1: 525.59 Da; C28H35N3O7) with <2 ppm error .

- Surface tension assays : Measures critical micelle concentration (CMC) to assess surfactant efficacy .

Tables

Table 1: Key Physicochemical Properties of this compound

Table 2: Optimized Fermentation Parameters for this compound Production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.